9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-9H-purine
Description
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-6-phenyl-9H-purine is a synthetic purine derivative characterized by a seven-membered 1,4-benzodioxepin ring fused to the purine core at the N-9 position, with a phenyl substituent at C-6 (Fig. 1) . This compound belongs to a class of heterocyclic molecules designed to exploit purine’s biological relevance, particularly in oncology. Its synthesis often employs regioselective methods, such as microwave-assisted reactions, to optimize yields and purity . The benzodioxepin moiety enhances lipophilicity and may improve pharmacokinetic properties, while the phenyl group at C-6 stabilizes interactions with target proteins like kinases or DNA .
Properties
CAS No. |
918304-40-2 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)-6-phenylpurine |
InChI |
InChI=1S/C20H16N4O2/c1-2-6-14(7-3-1)18-19-20(22-12-21-18)24(13-23-19)17-11-25-16-9-5-4-8-15(16)10-26-17/h1-9,12-13,17H,10-11H2 |
InChI Key |
IEWCKHIQKPDUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C(N=CN=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate purine derivatives under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3,5-Dihydro-2H-benzo[e][1,4]dioxepin-3-yl)-6-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-Benzyl-6-phenyl-9H-purine
- Structural Features : Replaces the benzodioxepin ring with a benzyl group at N-7.
- Biological Activity : Demonstrates moderate cytotoxicity but lacks the extended heterocyclic system of benzodioxepin derivatives, leading to reduced target engagement .
- Key Difference : The benzyl group’s lack of oxygen atoms and smaller size result in lower binding affinity to enzymes like topoisomerases compared to the benzodioxepin analog .
9-(2,3-Dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines
- Structural Features : Features a six-membered benzoxathiin ring (containing sulfur) instead of the seven-membered benzodioxepin.
- Biological Activity : Exhibits antiproliferative activity against MCF-7 cells (IC₅₀ ~5–10 μM), but sulfur’s electronegativity may reduce metabolic stability compared to oxygen-rich benzodioxepin derivatives .
- Synthesis: Utilizes Mitsunobu reactions, which sometimes lead to ring contraction (e.g., six-membered products from seven-membered precursors), complicating regioselectivity .
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide
- Structural Features : Incorporates a six-membered benzodioxin ring linked via an oxazole-carboxamide bridge.
- Biological Activity: Primarily acts as a xanthine oxidase inhibitor (IC₅₀ ~0.2 μM), highlighting how minor structural changes (e.g., oxazole addition) shift activity from anticancer to metabolic enzyme targeting .
(RS)-9-(2-Oxiranylmethylheterobenzyl)-9H-purines
- Structural Features : Replaces the benzodioxepin with epoxymethyl-substituted heterocycles.
- Biological Activity : Shows reduced potency in MCF-7 cells (IC₅₀ >20 μM), suggesting the benzodioxepin’s larger ring and oxygen atoms are critical for apoptosis induction .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
